2-(3-甲基苯氧基)丙酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific phenolic precursors with acyl chlorides or through the modification of related structures. For instance, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile involves the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrine, indicating a method that could potentially be adapted for the synthesis of 2-(3-Methylphenoxy)propanoyl chloride (Popov, Korchagina, & Kamaletdinova, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Methylphenoxy)propanoyl chloride has been characterized using various analytical techniques, including X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These techniques provide insights into the geometric parameters, electronic structure, and optical properties of these compounds, which are crucial for understanding their reactivity and physical properties (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Chemical reactions involving acyl chlorides like 2-(3-Methylphenoxy)propanoyl chloride are pivotal in organic synthesis. For example, visible-light-mediated ipso-carboacylation of alkynes using similar acyl chlorides has been established, demonstrating the potential chemical reactivity of 2-(3-Methylphenoxy)propanoyl chloride in forming carbon-carbon and carbon-oxygen bonds with high selectivity and efficiency (Liu et al., 2018).

科学研究应用

合成应用和化学性质

正交保护策略:Ramesh、Bhat和Chandrasekaran(2005)的研究探讨了丙炔氧羰氯对氨基醇和氨基酚中羟基和氨基官能团的保护作用。这种方法允许选择性去保护,突出了一种新颖的保护策略,用于同时保护合成化学中的胺基和醇基(Ramesh, Bhat, & Chandrasekaran, 2005)。

新型酚类化合物和抗炎活性:Ren等人(2021)对欧洲榉树进行的研究发现了新的酚类化合物,展示了该植物生产具有适度抑制作用的生物活性分子的潜力,抑制巨噬细胞中NO产生。这说明了该化合物在发现新的抗炎药物中的作用(Ren et al., 2021)。

光释放研究:Pelliccioli等人(2001)研究了2,5-二甲基苯乙酰氯从中释放HCl,有助于理解光化学反应并提供关于新型光保护策略的见解(Pelliccioli et al., 2001)。

氯离子通道电导:Carbonara等人(2001)对羧酸对骨骼肌氯离子通道电导的影响进行了研究,展示了化学修饰如何影响生物活性。这项研究强调了芳基氧烷基基团在调节离子通道功能中的实用性(Carbonara et al., 2001)。

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Based on its structure, it can be inferred that it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would attack the electrophilic carbon in the propanoyl chloride group, leading to the replacement of the chloride ion.

Biochemical Pathways

Given its potential for nucleophilic substitution reactions, it may be involved in the modification of proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .

Result of Action

Given its potential for nucleophilic substitution reactions, it may modify proteins or other biomolecules, which could alter their function and lead to changes at the cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-(3-Methylphenoxy)propanoyl chloride. For example, the rate of nucleophilic substitution reactions could be affected by the temperature and the pH of the environment .

属性

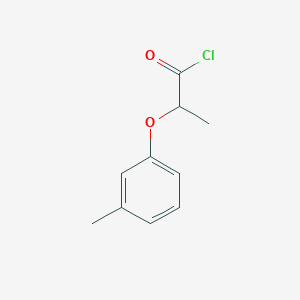

IUPAC Name |

2-(3-methylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOAGCQCHPHGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenoxy)propanoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)